molecular formula C22H28N2O6S B4180628 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE

Cat. No.: B4180628
M. Wt: 448.5 g/mol
InChI Key: VSBKLECVNWCAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE typically involves multiple steps. One common approach includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base.

    Attachment of the Ethanone Moiety: The ethanone moiety is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-PROPANONE
  • **1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-BUTANONE

Uniqueness

1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and dimethylphenoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-(3,4-dimethylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-16-5-6-18(13-17(16)2)30-15-22(25)23-9-11-24(12-10-23)31(26,27)19-7-8-20(28-3)21(14-19)29-4/h5-8,13-14H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBKLECVNWCAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE
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1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE
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1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE
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1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE
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1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE
Reactant of Route 6
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1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE

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